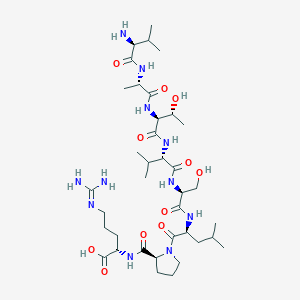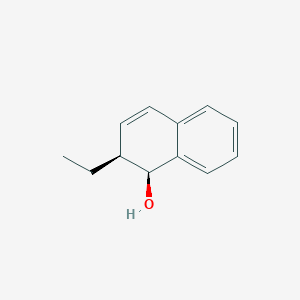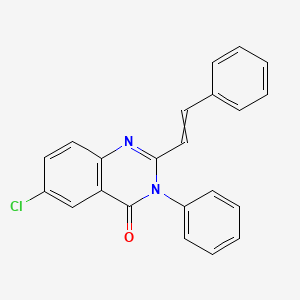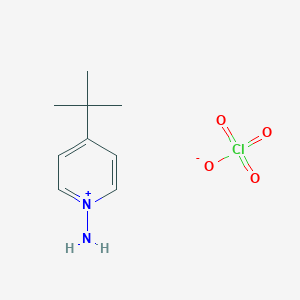![molecular formula C12H25N3O5 B12537728 Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea CAS No. 672295-35-1](/img/structure/B12537728.png)
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C12H25N3O5. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea typically involves the reaction of butanedioic acid with 1-[3-(dimethylamino)propyl]-3-ethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Applications De Recherche Scientifique
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea include:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-[3-(Dimethylamino)propyl]-3-ethylurea
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
672295-35-1 |
|---|---|
Formule moléculaire |
C12H25N3O5 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C8H19N3O.C4H6O4/c1-4-9-8(12)10-6-5-7-11(2)3;5-3(6)1-2-4(7)8/h4-7H2,1-3H3,(H2,9,10,12);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
VKXWMNLBGITJJW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCCCN(C)C.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
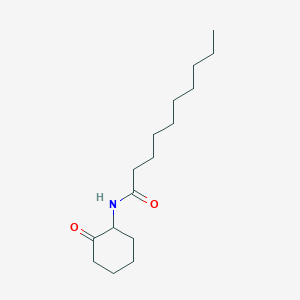
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)


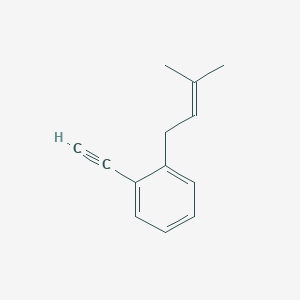
![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
